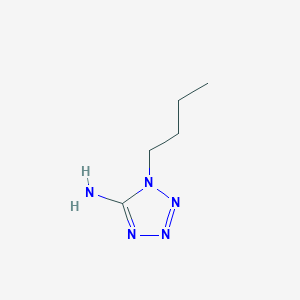

1-butyl-1H-tetrazol-5-amine

Descripción general

Descripción

1-Butyl-1H-tetrazol-5-amine is a heterocyclic compound with the molecular formula C5H11N5 and a molecular weight of 141.17 g/mol . It is a derivative of tetrazole, characterized by the presence of a butyl group attached to the nitrogen atom at the first position of the tetrazole ring. This compound is known for its stability and solubility in organic solvents such as ethanol and acetone .

Métodos De Preparación

1-Butyl-1H-tetrazol-5-amine can be synthesized through various methods. One common synthetic route involves the reaction of butylamine with sodium azide and triethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. Industrial production methods often employ similar reaction conditions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

1-Butyl-1H-tetrazol-5-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions are often derivatives of the original compound, with modifications at specific positions on the tetrazole ring .

Aplicaciones Científicas De Investigación

Biological Activities

1-Butyl-1H-tetrazol-5-amine exhibits several biological activities, making it a subject of interest in pharmaceutical research:

- Antimicrobial Properties : Studies indicate that tetrazole derivatives possess significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For example, certain 5-substituted tetrazoles demonstrated effective inhibition against bacterial pathogens .

- Antiviral Potential : Research is ongoing to evaluate the antiviral properties of tetrazole derivatives. Their structural similarity to carboxylic acids allows for potential bioisosteric applications in drug design .

Applications in Drug Design

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Bioisosterism : The compound's ability to mimic carboxylic acids and amides positions it as a candidate for designing novel therapeutic agents with improved pharmacological profiles .

- Multicomponent Reactions : The compound can be utilized in various multicomponent reactions to synthesize complex molecules rapidly. For instance, its use in three-component reactions has been reported to yield diverse 5-amino tetrazole derivatives .

Material Science Applications

In addition to biological applications, this compound is gaining traction in materials science:

- Development of High-Energy Materials : Research indicates that tetrazole derivatives can be incorporated into energetic materials due to their high nitrogen content, which contributes to increased energy output .

- Polymer Chemistry : The compound's reactivity allows it to be used as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials .

Case Studies

Several studies highlight the applications of this compound:

Actividad Biológica

1-butyl-1H-tetrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a tetrazole ring attached to a butyl chain. The molecular formula is , and it contains four nitrogen atoms within the tetrazole ring, which is known for its ability to engage in various biochemical interactions due to the presence of multiple electronegative atoms.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its potential as an anti-inflammatory agent and its effects on various cellular pathways.

1. Anti-inflammatory Properties

Recent studies have highlighted the compound's ability to inhibit the inflammasome-caspase-1 pathway, which is crucial in the regulation of inflammatory responses. In vitro tests demonstrated that derivatives of tetrazoles, including this compound, can significantly reduce IL-1β release from activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

Research indicates that related tetrazole compounds exhibit antibacterial properties against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promising results, indicating a potential for similar activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound acts as a non-covalent inhibitor of caspase-1, impacting the release of pro-inflammatory cytokines .

- Molecular Interactions : The tetrazole ring facilitates hydrogen bonding and coordination with metal ions, enhancing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of isocyanides with hydrazoic acid (HN₃) in the presence of catalysts like gold to produce the desired tetrazole derivatives selectively .

Table: Synthesis Routes for this compound

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Isocyanide + HN₃ | Gold catalyst | High | Selective formation of tetrazoles |

| Multicomponent reactions | Various aldehydes | Variable | Efficient synthesis under microwave irradiation |

| Bismuth-promoted reactions | Phenyl derivatives | Up to 99% | Environmentally friendly approach |

Case Study 1: Inhibition of IL-1β Release

A study conducted on derivatives including this compound evaluated their capacity to inhibit IL-1β release from macrophages. The results indicated that these compounds could effectively modulate inflammatory responses, making them candidates for further development as anti-inflammatory agents .

Propiedades

IUPAC Name |

1-butyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-4-10-5(6)7-8-9-10/h2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFSTKDZKAGKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279037 | |

| Record name | 1-butyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-31-5 | |

| Record name | 6280-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.